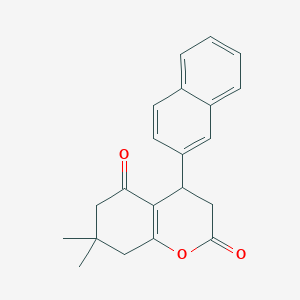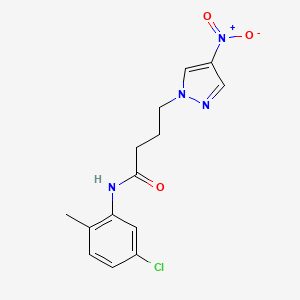![molecular formula C26H21N3O3 B15004322 Ethyl 4-(dibenzo[b,d]furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15004322.png)
Ethyl 4-(dibenzo[b,d]furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines dibenzofuran, benzimidazole, and pyrimidine moieties, making it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. Common synthetic methods include:
Debus-Radiszewski synthesis: This method involves the condensation of aldehydes, amines, and nitriles under acidic conditions.
Wallach synthesis: This method involves the cyclization of o-nitrobenzyl derivatives.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
Marckwald synthesis: This method involves the reaction of α-halo ketones with ammonia or amines.
Amino nitrile synthesis: This method involves the reaction of aldehydes with ammonia and cyanide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the availability of starting materials and the desired scale of production.
化学反应分析
Types of Reactions
Ethyl 4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups into the molecule .
科学研究应用
Ethyl 4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate has several scientific research applications, including:
作用机制
The mechanism of action of ethyl 4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: Interacting with cellular receptors to modulate biological responses.
Inhibiting enzymes: Inhibiting key enzymes involved in various metabolic pathways.
Modulating signaling pathways: Affecting intracellular signaling pathways to alter cellular functions.
相似化合物的比较
Ethyl 4-dibenzo[b,d]furan-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate can be compared with other similar compounds, such as:
Dibenzofuran: A simpler compound with a similar dibenzofuran moiety.
Benzimidazole derivatives: Compounds with similar benzimidazole structures.
Pyrimidine derivatives: Compounds with similar pyrimidine structures.
属性
分子式 |
C26H21N3O3 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC 名称 |
ethyl 4-dibenzofuran-2-yl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C26H21N3O3/c1-3-31-25(30)23-15(2)27-26-28-19-9-5-6-10-20(19)29(26)24(23)16-12-13-22-18(14-16)17-8-4-7-11-21(17)32-22/h4-14,24H,3H2,1-2H3,(H,27,28) |
InChI 键 |
NNZSSGZDVFWUNI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC5=C(C=C4)OC6=CC=CC=C65)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1a-acetyl-6-bromo-1-(4-bromobenzoyl)-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B15004255.png)
![N-(1,3'-diacetyl-5-fluoro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B15004262.png)
![{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}[5-(2-methylpropyl)furan-2-yl]methanone](/img/structure/B15004269.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B15004277.png)
![Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B15004283.png)

![4-chloro-N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15004294.png)
![2-chloro-N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}benzamide](/img/structure/B15004298.png)
methanethione](/img/structure/B15004301.png)
![diethyl 5-amino-7-(4-hydroxy-3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B15004303.png)

![Acetamide, 2-(3,4-dimethoxyphenyl)-N-[5-methyl-2-(3-methylbenzyl)-2H-pyrazol-3-yl]-](/img/structure/B15004317.png)
![(3-chlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone](/img/structure/B15004326.png)
![Ethyl 3-[(4-carbamoylpiperidin-1-yl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B15004334.png)
